5'-O-TBDMS-dA
Overview
Description
5’-O-Tert-Butyldimethylsilyl-2’-deoxyadenosine (5’-O-TBDMS-dA) is a modified nucleoside used in the synthesis of DNA and RNA. This compound is particularly valuable in the field of oligonucleotide synthesis due to its protective group, which helps in the selective protection of hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-TBDMS-dA typically involves the reaction of 2’-deoxyadenosine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5’-O-TBDMS-dA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5’-O-TBDMS-dA undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can remove the protective group, converting it back to the original nucleoside.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the silyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the original nucleoside (2’-deoxyadenosine) and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5’-O-TBDMS-dA is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5’-O-TBDMS-dA involves the selective protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protective group, preventing unwanted side reactions and ensuring the selective modification of the nucleoside. The molecular targets and pathways involved include the hydroxyl groups of the nucleoside, which are protected by the silyl group during synthesis .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-2’-deoxyadenosine (5’-O-DMTr-dA): Another protective group used in oligonucleotide synthesis.
5’-O-Trityl-2’-deoxyadenosine (5’-O-Tr-dA): A similar compound with a different protective group.
2’-O-Tert-Butyldimethylsilyl-5’-O-Dimethoxytrityl-adenosine (2’-O-TBDMS-5’-O-DMTr-A): A compound with dual protective groups for more selective protection.
Uniqueness
5’-O-TBDMS-dA is unique due to its high stability and selective protection of hydroxyl groups. The tert-butyldimethylsilyl group provides greater hydrolytic stability compared to other protective groups, making it a valuable tool in oligonucleotide synthesis .
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)23-7-11-10(22)6-12(24-11)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRBQHXIBHZTD-QJPTWQEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438072 | |
Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-30-5 | |
Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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